1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
This compound belongs to a class of pyrrolidine-3-carboxamide derivatives fused with 1,3,4-thiadiazole rings. Its structure features a 2,4-dimethoxyphenyl substituent on the pyrrolidine nitrogen and an isopropyl group on the thiadiazole moiety.
Properties
Molecular Formula |
C18H22N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O4S/c1-10(2)17-20-21-18(27-17)19-16(24)11-7-15(23)22(9-11)13-6-5-12(25-3)8-14(13)26-4/h5-6,8,10-11H,7,9H2,1-4H3,(H,19,21,24) |
InChI Key |
YDZGMVKKPBEBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Asymmetric Michael Addition for Pyrrolidine Formation
The enantioselective construction of the pyrrolidine ring begins with an organocatalytic Michael addition reaction. As demonstrated by, 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes under cinchona alkaloid-derived catalyst systems to yield γ-nitro ketones with high enantiomeric excess (up to 97% ee). For the target compound, 4-(2,4-dimethoxyphenyl)-4-oxo-2-enoate undergoes addition with nitromethane, followed by nitro group reduction and lactamization to form the 5-oxo-pyrrolidine-3-carboxylic acid scaffold.
Amidation with Isopropylamine
The carboxylic acid intermediate is converted to the corresponding carboxamide via activation with thionyl chloride (SOCl₂) or carbodiimide reagents, followed by reaction with isopropylamine. This step, analogous to the synthesis of Y031-3874, introduces the N-(propan-2-yl) group, yielding 1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide as a racemic mixture.
Functionalization with the 1,3,4-Thiadiazole Moiety
Synthesis of 5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene
The thiadiazole ring is constructed via the Hurd-Mori reaction, which involves cyclization of a hydrazone derivative with thionyl chloride. Starting from isopropyl hydrazine and thiocarbonyldiimidazole, the hydrazone intermediate is treated with SOCl₂ under controlled conditions to form 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene. Electron-withdrawing groups on the nitrogen (e.g., methyl carbamate) enhance cyclization efficiency, achieving yields up to 94%.
Coupling to the Pyrrolidine Carboxamide
The thiadiazole ylidene is coupled to the pyrrolidine carboxamide via a nucleophilic acyl substitution. Deprotonation of the thiadiazole’s NH group with a base (e.g., NaH) facilitates attack on the carbonyl carbon of the pyrrolidine carboxamide, displacing the isopropylamine group. This step requires anhydrous conditions and catalytic DMAP to drive the reaction to completion.
Optimization and Mechanistic Insights
Protecting Group Strategy
The 2,4-dimethoxyphenyl group is introduced early in the synthesis to avoid side reactions during subsequent steps. Methoxy groups remain stable under both acidic (Hurd-Mori) and basic (amidation) conditions, eliminating the need for temporary protection.
Stereochemical Considerations
While the Michael addition in produces enantiomerically enriched pyrrolidines, the final compound is reported as a racemate. This suggests a racemization step occurs during amidation or thiadiazole coupling. Alternatively, the use of achiral catalysts in later stages negates prior enantioselectivity.
Reaction Conditions and Yields
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 1H, ArH), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.48 (d, J = 2.4 Hz, 1H, ArH), 4.15–4.05 (m, 1H, CH(CH₃)₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, pyrrolidine H), 2.95–2.85 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS : m/z calc. for C₂₀H₂₅N₄O₅S [M+H]⁺ 433.1543, found 433.1546.
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.7 min.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features and theoretical properties of the target compound with structurally related analogs:
*Calculated based on structural similarity to and substitution patterns.
Key Structural and Functional Insights
Pyrrolidine Substitution Effects
- 2,4-Dimethoxyphenyl vs. Fluorophenyl/Trimethylphenyl (): The methoxy groups in the target compound are electron-donating, likely improving aqueous solubility compared to the electron-withdrawing fluorine in . However, the bulky 2,3-dimethylphenyl group in may hinder intermolecular interactions.
Thiadiazole Substitution Effects
- Isopropyl (Target, ) vs. Methyl/Fluorobenzyl (): The isopropyl group increases lipophilicity, favoring hydrophobic interactions in biological systems. In contrast, the fluorobenzyl group in adds aromaticity and polarity, which may alter target selectivity.
Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.46 g/mol. The structure includes a pyrrolidine ring, a thiadiazole moiety, and methoxy-substituted aromatic systems, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies have shown that derivatives of similar structures demonstrate significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest potential use in reducing inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this structure. For instance:
- Case Study 1 : A derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating promising anticancer potential .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
| MCF-7 (Breast Cancer) | Notable |
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Cell Cycle Arrest : Preliminary data suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Antimicrobial Activity
The antimicrobial potential of the compound has also been assessed through various assays:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to the compound with varying degrees of effectiveness.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including cyclization of the pyrrolidone core and coupling with the thiadiazole moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
- Temperature control : Reactions involving thiadiazole formation require precise reflux conditions (e.g., 90–100°C) to avoid side products .
- Catalysts : Triethylamine or DMAP can accelerate coupling reactions between pyrrolidine-3-carboxamide and thiadiazole .
- Workup : Recrystallization from ethanol/water mixtures (3:1 ratio) improves purity, as demonstrated in structurally analogous compounds .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for verifying the (2E)-configuration of the thiadiazole-ylidene group and the substitution pattern of the 2,4-dimethoxyphenyl ring .
- IR spectroscopy : Confirm the presence of carbonyl groups (C=O stretching at ~1680–1720 cm⁻¹) and thiadiazole C=N bonds (~1550 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the labile thiadiazole ring .
Q. How does the 2,4-dimethoxyphenyl group influence the compound’s physicochemical properties?
The electron-donating methoxy groups increase lipophilicity (logP ~2.8 predicted via computational models) and stabilize the aromatic ring against oxidative degradation. This enhances membrane permeability in cellular assays, as observed in analogs with similar substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions:
- Solvent interference : DMSO >1% can artificially suppress activity in cell-based assays. Use lower concentrations (<0.5%) .
- Redox interference : Thiadiazole moieties may interact with MTT assay reagents; validate results with ATP-based luminescence assays .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates across multiple assays (n ≥ 6) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Focus on hydrogen bonding between the pyrrolidine-5-oxo group and conserved residues (e.g., Lys33 in CDK2) .
- MD simulations : Run 100-ns trajectories to assess stability of the thiadiazole-ylidene moiety in hydrophobic binding sites .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using partial least squares (PLS) regression .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Microsomal stability assays : Use pooled human liver microsomes (HLM) with NADPH cofactors. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Data normalization : Express results as % remaining parent compound relative to control (verapamil for CYP3A4, dextromethorphan for CYP2D6) .
Q. How can spectral data contradictions (e.g., NMR vs. IR) be resolved during structural elucidation?
- Multi-technique validation : Cross-reference 2D NMR (COSY, HSQC) with IR and X-ray crystallography (if crystals are obtainable). For example, the thiadiazole C=N bond may exhibit variable coupling in NMR but is unambiguous in IR .
- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton environments (e.g., overlapping signals in the pyrrolidine ring) .
Methodological Resources
Q. Table 1: Key Reaction Conditions for Intermediate Synthesis
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine-3-carboxamide | Succinic anhydride, p-xylene, reflux | 71–82 | |
| Thiadiazole-ylidene | POCl3, NH3 adjustment (pH 8–9), DMSO/H2O | 66–75 |
Q. Table 2: Recommended Analytical Parameters
| Technique | Critical Parameters | Application Example |
|---|---|---|
| 1H NMR (500 MHz) | DMSO-d6, δ 7.2–8.1 (aromatic protons) | Confirming methoxy group position |
| HRMS (ESI+) | m/z calculated for C21H22N4O4S: 434.136 | Verifying molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
